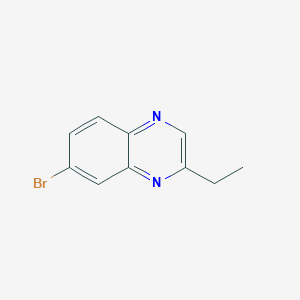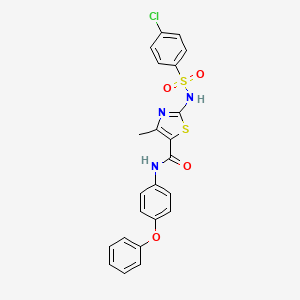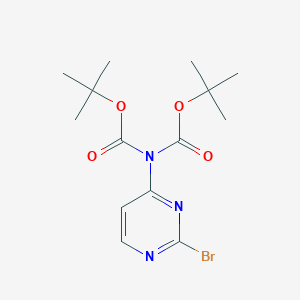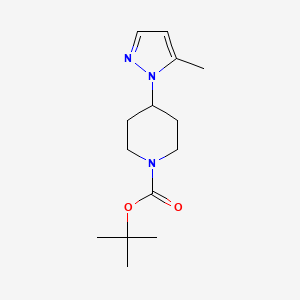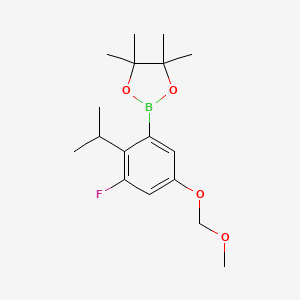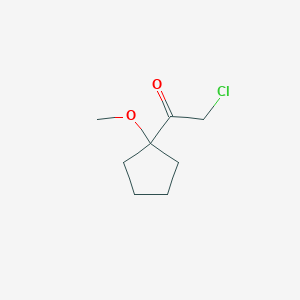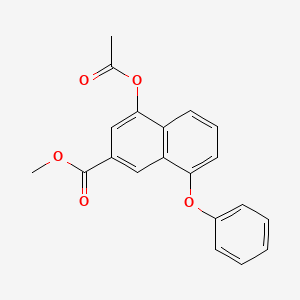
2-Deoxy-D-glucose-6-phosphate sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Deoxy-D-glucose-6-phosphate sodium salt is a crucial intermediate in glycogen degradation. It is produced in mammalian cells through the action of hexokinase on 2-Deoxy-D-glucose. This compound is a derivative of 2-Deoxy-D-glucose, a glucose molecule with the 2-hydroxyl group replaced by hydrogen, preventing it from undergoing further glycolysis .
準備方法
Synthetic Routes and Reaction Conditions
2-Deoxy-D-glucose-6-phosphate sodium salt is synthesized by phosphorylating 2-Deoxy-D-glucose using hexokinase. The reaction involves the transfer of a phosphate group from ATP to the 6th carbon of 2-Deoxy-D-glucose, forming 2-Deoxy-D-glucose-6-phosphate .
Industrial Production Methods
Industrial production of this compound typically involves enzymatic synthesis using hexokinase. The process is optimized for large-scale production by controlling reaction conditions such as pH, temperature, and substrate concentrations .
化学反応の分析
Types of Reactions
2-Deoxy-D-glucose-6-phosphate sodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions
Oxidation: Common reagents include glucose-6-phosphate dehydrogenase and NADP+.
Reduction: Specific reducing agents can be used under controlled conditions.
Substitution: Various nucleophiles can be used to substitute the phosphate group.
Major Products Formed
Oxidation: 2-Deoxy-D-glucose-6-phosphogluconolactone.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives of 2-Deoxy-D-glucose-6-phosphate.
科学的研究の応用
2-Deoxy-D-glucose-6-phosphate sodium salt has a wide range of scientific research applications:
Chemistry: Used as a marker for tissue glucose uptake and hexokinase activity.
Biology: Studies on glycogen degradation and glucose metabolism.
Medicine: Research on cancer metabolism, as many cancers have elevated glucose uptake and hexokinase levels.
Industry: Used in the production of various biochemical reagents and as an intermediate in synthetic pathways .
作用機序
2-Deoxy-D-glucose-6-phosphate sodium salt acts by competitively inhibiting the production of glucose-6-phosphate from glucose at the phosphoglucoisomerase level (step 2 of glycolysis). This inhibition prevents further glycolysis, leading to the accumulation of 2-Deoxy-D-glucose-6-phosphate within cells. The compound serves as a marker for tissue glucose uptake and hexokinase activity .
類似化合物との比較
Similar Compounds
2-Deoxy-D-glucose: A glucose molecule with the 2-hydroxyl group replaced by hydrogen.
D-Glucose-6-phosphate: A phosphorylated form of glucose at the 6th carbon.
6-Deoxy-D-glucose: A glucose molecule with the 6-hydroxyl group replaced by hydrogen .
Uniqueness
2-Deoxy-D-glucose-6-phosphate sodium salt is unique due to its specific inhibition of glycolysis and its role as an intermediate in glycogen degradation. Its ability to serve as a marker for tissue glucose uptake and hexokinase activity makes it valuable in various research applications .
特性
分子式 |
C6H12NaO8P |
|---|---|
分子量 |
266.12 g/mol |
IUPAC名 |
sodium;[(2R,3S,4R)-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C6H13O8P.Na/c7-3-1-5(8)14-4(6(3)9)2-13-15(10,11)12;/h3-9H,1-2H2,(H2,10,11,12);/q;+1/p-1/t3-,4-,5?,6+;/m1./s1 |
InChIキー |
RZNMXNQOTKUJPK-ZEKPKIQVSA-M |
異性体SMILES |
C1[C@H]([C@@H]([C@H](OC1O)COP(=O)(O)[O-])O)O.[Na+] |
正規SMILES |
C1C(C(C(OC1O)COP(=O)(O)[O-])O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


